

# m-PEG3-S-PEG1-C2-Boc CAS number and molecular weight

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## Compound of Interest

Compound Name: *m-PEG3-S-PEG1-C2-Boc*

Cat. No.: *B8106171*

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A comprehensive examination of the physicochemical properties and functional applications of the Proteolysis-Targeting Chimera (PROTAC) linker, **m-PEG3-S-PEG1-C2-Boc**, designed for researchers and professionals in drug development. This guide details its molecular characteristics, its role in the PROTAC mechanism, and relevant experimental protocols.

## Physicochemical Data

The quantitative properties of **m-PEG3-S-PEG1-C2-Boc** are summarized below. This molecule is a polyethylene glycol (PEG)-based linker, a class of molecules widely used in PROTAC design to connect a target protein ligand with an E3 ligase ligand. The CAS Number for this specific molecule is not publicly available in chemical databases.

Parameter	Value	Source
Molecular Weight	352.49 g/mol	[1]
CAS Number	Not Available	[2][3]

## Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[2][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell entirely. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components:

- A ligand that binds to the target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.

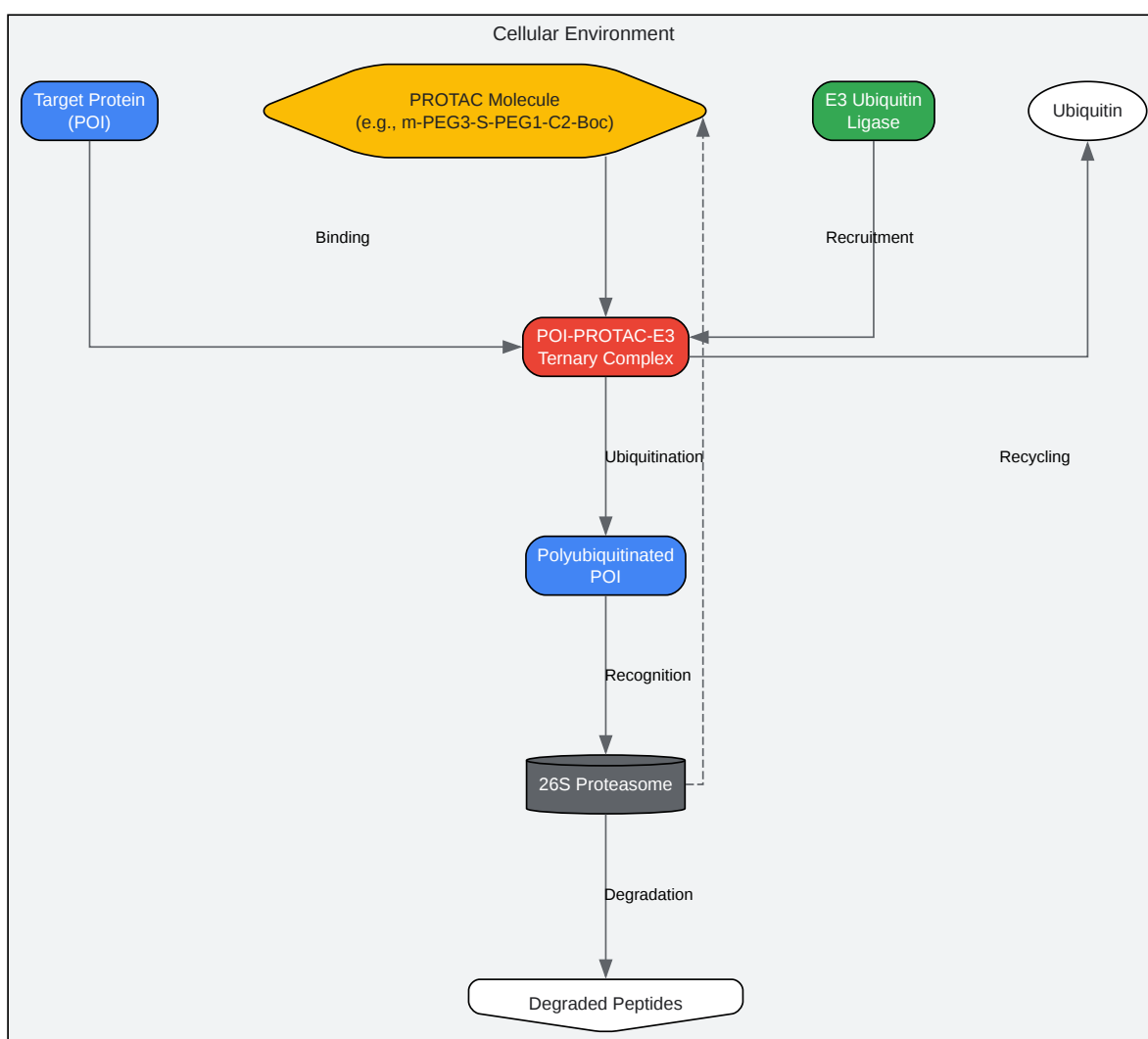
The linker, such as **m-PEG3-S-PEG1-C2-Boc**, is a critical element that influences the PROTAC's properties, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers are frequently employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

## Mechanism of Action: The PROTAC Pathway

The mechanism of action for a PROTAC involves several steps that lead to the degradation of the target protein. This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The core of this mechanism is the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase, an event that does not naturally occur. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.



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Caption: Workflow of PROTAC-mediated protein degradation.

## Experimental Protocols

While specific protocols for **m-PEG3-S-PEG1-C2-Boc** are not detailed in the literature, general methodologies for the synthesis and evaluation of PROTACs using PEG-based linkers are well-established.

### Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the target protein ligand or the E3 ligase ligand) with an amine-functionalized PEG linker.

#### Step 1: Amide Coupling

- Reagents and Materials:
  - Component A-COOH (1.0 eq)
  - Amine-PEG<sub>n</sub>-Boc (1.1 eq)
  - HATU (1.2 eq)
  - DIPEA (3.0 eq)
  - Anhydrous DMF
  - Nitrogen atmosphere
- Procedure:
  - Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
  - Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
  - Add the Amine-PEG<sub>n</sub>-Boc linker to the reaction mixture.
  - Stir the reaction at room temperature overnight.
  - Monitor the reaction's progress using LC-MS.

- Upon completion, dilute the mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude product by flash column chromatography to obtain Component A-PEGn-Boc.

## Step 2: Boc Deprotection

- Reagents and Materials:
  - Component A-PEGn-Boc
  - Dichloromethane (DCM)
  - Trifluoroacetic acid (TFA)
- Procedure:
  - Dissolve Component A-PEGn-Boc in DCM.
  - Add TFA (typically 20-50% v/v) to the solution at 0°C.
  - Allow the reaction to warm to room temperature and stir for 1-3 hours.
  - Monitor the reaction by LC-MS until the starting material is consumed.
  - Concentrate the solution under reduced pressure to remove excess TFA and solvent to yield the deprotected amine, which can be used in the next coupling step.

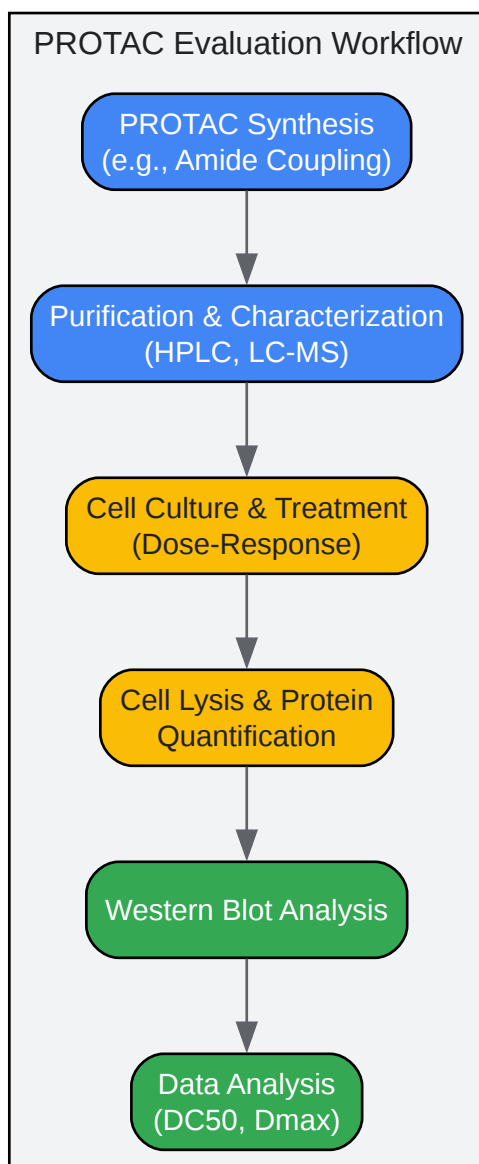
## Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

- Procedure:

- Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment. The following day, treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10  $\mu$ M) for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
- Visualization and Quantification: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or  $\beta$ -actin) to determine the percentage of protein degradation.

The following diagram illustrates a general experimental workflow for evaluating a PROTAC.



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Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

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